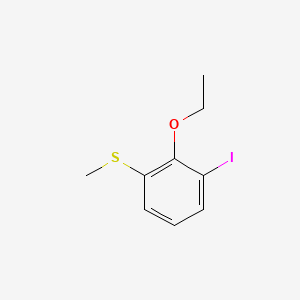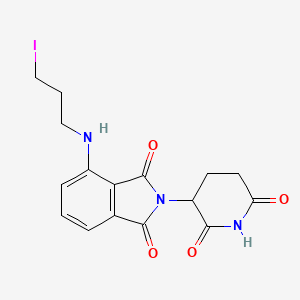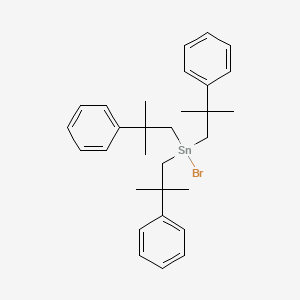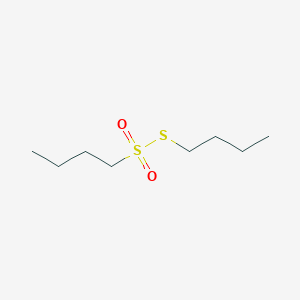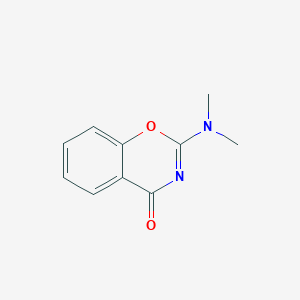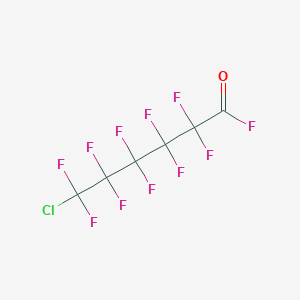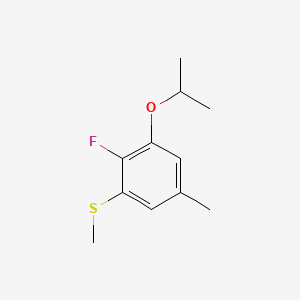
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7ClFIO2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methoxymethoxy group
Vorbereitungsmethoden
The synthesis of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via nucleophilic substitution reactions, often using methoxymethyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene depends on its specific applicationFor example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene: Different positioning of the halogen atoms, which can affect its reactivity and applications.
4-Fluoroiodobenzene: Lacks the chlorine and methoxymethoxy groups, making it less versatile in synthetic applications.
The uniqueness of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H7ClFIO2 |
|---|---|
Molekulargewicht |
316.49 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-8-6(11)3-2-5(9)7(8)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BYZQHIPCZROGMD-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




